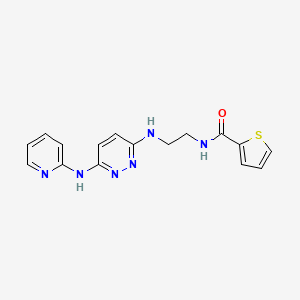![molecular formula C16H25ClN2O4 B2766178 3-(4-methoxyphenoxy)-N-[2-(4-morpholinyl)ethyl]propanamide hydrochloride CAS No. 1052417-18-1](/img/structure/B2766178.png)
3-(4-methoxyphenoxy)-N-[2-(4-morpholinyl)ethyl]propanamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-methoxyphenoxy)-N-[2-(4-morpholinyl)ethyl]propanamide hydrochloride is a chemical compound that has become increasingly important in scientific research. It is commonly referred to by its abbreviation, MPEP hydrochloride. MPEP hydrochloride is a potent and selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This receptor is involved in a variety of physiological and pathological processes, including learning and memory, anxiety, depression, and addiction. MPEP hydrochloride has been used extensively in preclinical research to investigate the role of mGluR5 in these processes.
Mecanismo De Acción
MPEP hydrochloride is a selective antagonist of 3-(4-methoxyphenoxy)-N-[2-(4-morpholinyl)ethyl]propanamide hydrochloride. This receptor is a G protein-coupled receptor that is activated by glutamate, an excitatory neurotransmitter. Activation of 3-(4-methoxyphenoxy)-N-[2-(4-morpholinyl)ethyl]propanamide hydrochloride leads to the activation of various intracellular signaling pathways, including the phospholipase C (PLC)-protein kinase C (PKC) pathway and the extracellular signal-regulated kinase (ERK) pathway. MPEP hydrochloride binds to the allosteric site of 3-(4-methoxyphenoxy)-N-[2-(4-morpholinyl)ethyl]propanamide hydrochloride, preventing glutamate from binding to the receptor and inhibiting downstream signaling.
Biochemical and Physiological Effects:
MPEP hydrochloride has been shown to have a variety of biochemical and physiological effects, including:
1. Modulation of synaptic plasticity: MPEP hydrochloride has been shown to modulate long-term potentiation (LTP) and long-term depression (LTD), two forms of synaptic plasticity that are thought to underlie learning and memory.
2. Neuroprotection: MPEP hydrochloride has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease.
3. Anti-inflammatory effects: MPEP hydrochloride has been shown to reduce inflammation in animal models of traumatic brain injury and stroke.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MPEP hydrochloride has several advantages and limitations for lab experiments. Some of the advantages include:
1. Selectivity: MPEP hydrochloride is a selective antagonist of 3-(4-methoxyphenoxy)-N-[2-(4-morpholinyl)ethyl]propanamide hydrochloride, which allows for the investigation of the specific role of this receptor in various processes.
2. Potency: MPEP hydrochloride is a potent antagonist of 3-(4-methoxyphenoxy)-N-[2-(4-morpholinyl)ethyl]propanamide hydrochloride, which allows for the use of lower concentrations in experiments.
3. Availability: MPEP hydrochloride is commercially available, which makes it easy to obtain for lab experiments.
Some of the limitations of MPEP hydrochloride include:
1. Species differences: There are species differences in the pharmacology of 3-(4-methoxyphenoxy)-N-[2-(4-morpholinyl)ethyl]propanamide hydrochloride, which can affect the interpretation of results obtained in animal models.
2. Off-target effects: MPEP hydrochloride may have off-target effects on other receptors or signaling pathways, which can affect the interpretation of results.
3. Route of administration: MPEP hydrochloride is typically administered systemically, which can affect the distribution and metabolism of the compound.
Direcciones Futuras
There are several future directions for research involving MPEP hydrochloride. Some of these include:
1. Development of more selective antagonists of 3-(4-methoxyphenoxy)-N-[2-(4-morpholinyl)ethyl]propanamide hydrochloride: Although MPEP hydrochloride is a selective antagonist of 3-(4-methoxyphenoxy)-N-[2-(4-morpholinyl)ethyl]propanamide hydrochloride, there is still a need for more selective compounds that can distinguish between different subtypes of mGluRs.
2. Investigation of the role of 3-(4-methoxyphenoxy)-N-[2-(4-morpholinyl)ethyl]propanamide hydrochloride in other processes: While 3-(4-methoxyphenoxy)-N-[2-(4-morpholinyl)ethyl]propanamide hydrochloride has been extensively studied in the context of learning and memory, anxiety, depression, and addiction, there may be other physiological and pathological processes in which this receptor plays a role.
3. Development of novel therapeutic agents: MPEP hydrochloride has shown promise as a therapeutic agent for various neurological and psychiatric disorders. Further research is needed to develop more effective and specific compounds for these indications.
Métodos De Síntesis
The synthesis of MPEP hydrochloride involves several steps. The starting material is 3-(4-methoxyphenoxy)propanoic acid, which is reacted with thionyl chloride to form the corresponding acid chloride. This intermediate is then treated with morpholine to form the morpholinyl ester. The final step involves reacting the morpholinyl ester with 2-(4-morpholinyl)ethylamine hydrochloride in the presence of a base to form MPEP hydrochloride.
Aplicaciones Científicas De Investigación
MPEP hydrochloride has been used extensively in preclinical research to investigate the role of 3-(4-methoxyphenoxy)-N-[2-(4-morpholinyl)ethyl]propanamide hydrochloride in various physiological and pathological processes. Some of the areas of research include:
1. Learning and Memory: MPEP hydrochloride has been shown to improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury.
2. Anxiety and Depression: MPEP hydrochloride has been shown to reduce anxiety and depression-like behaviors in animal models.
3. Addiction: MPEP hydrochloride has been shown to reduce drug-seeking behavior in animal models of addiction, including cocaine, methamphetamine, and alcohol.
Propiedades
IUPAC Name |
3-(4-methoxyphenoxy)-N-(2-morpholin-4-ylethyl)propanamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4.ClH/c1-20-14-2-4-15(5-3-14)22-11-6-16(19)17-7-8-18-9-12-21-13-10-18;/h2-5H,6-13H2,1H3,(H,17,19);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMPZDQKHQNVRSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCC(=O)NCCN2CCOCC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methoxyphenoxy)-N-[2-(4-morpholinyl)ethyl]propanamide hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]ethyl]but-2-ynamide](/img/structure/B2766095.png)
![(Z)-ethyl 2-((4-ethoxybenzoyl)imino)-3-(2-methoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2766096.png)
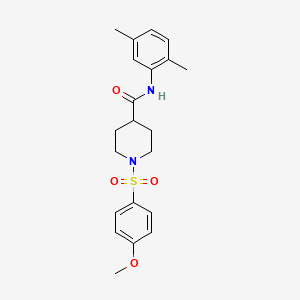
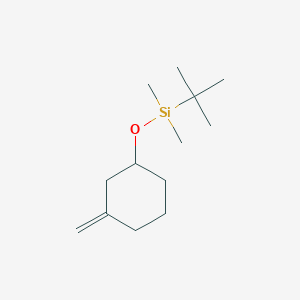
![3-methyl-N-(thiophen-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2766102.png)
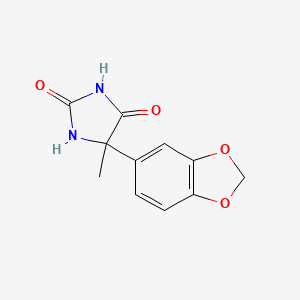
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-fluorobenzamido)benzofuran-2-carboxamide](/img/structure/B2766108.png)
![N-phenyl-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B2766109.png)
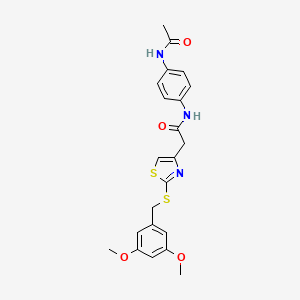
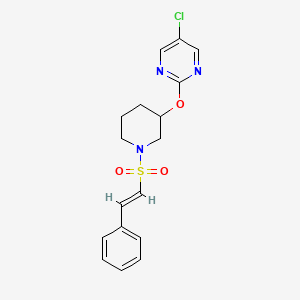
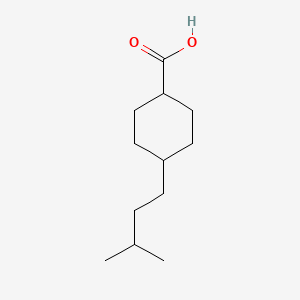
![N-([2,3'-bifuran]-5-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2766113.png)
![3-Azabicyclo[3.3.1]nonan-9-ol](/img/structure/B2766115.png)
